molecular formula C6H12N2OS B14273524 1-(2-Methoxyethyl)imidazolidine-2-thione CAS No. 184372-99-4

1-(2-Methoxyethyl)imidazolidine-2-thione

Cat. No.: B14273524
CAS No.: 184372-99-4
M. Wt: 160.24 g/mol
InChI Key: VNKWRNAWGHECCF-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)imidazolidine-2-thione is a cyclic thiourea derivative characterized by a methoxyethyl substituent (-CH2CH2OCH3) attached to the imidazolidine-2-thione core. This compound belongs to a broader class of imidazolidine-2-thiones, which are pharmacologically and industrially significant due to their diverse reactivity and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)imidazolidine-2-thione can be synthesized through the reaction of 1-(2-methoxyethyl)urea with carbon disulfide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)imidazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)imidazolidine-2-thione involves its interaction with thiol groups in enzymes and proteins. The sulfur atom in the compound can form covalent bonds with the thiol groups, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the study of enzymes involved in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The substituent on the imidazolidine-2-thione core critically influences physicochemical properties. Key comparisons include:

Table 1: Comparative Physicochemical Data

Compound Name Substituent Melting Point (°C) Molecular Weight (g/mol) Key Features
1-(2-Methoxyethyl)imidazolidine-2-thione 2-Methoxyethyl Not reported ~160.23 (calculated) Ether linkage enhances lipophilicity
1-(2-Hydroxyethyl)imidazolidine-2-thione 2-Hydroxyethyl 136.5 146.21 Hydroxyl group increases polarity; used in electroplating
1-Methylimidazolidine-2-thione Methyl Not reported 116.19 Compact substituent; used in thyroid treatment
trans-4,5-Dihydroxy-1,3-diphenylimidazolidine-2-thione 4,5-Dihydroxy, diphenyl Not reported 298.36 High hydrogen-bonding capacity; herbicidal activity
1-(2-Trifluoromethylphenyl)imidazoline-2-thione 2-Trifluoromethylphenyl Not reported 218.24 Electron-withdrawing group; potential pharmaceutical applications

Key Observations :

  • Molecular Weight : Larger substituents (e.g., diphenyl, trifluoromethylphenyl) increase molecular weight, affecting solubility and pharmacokinetics .

Research Findings and Trends

Computational Insights

Semi-empirical simulations (AM1 method) predict that substituent steric and electronic properties dictate reaction outcomes. For example:

  • Mono-acylation: Electron-deficient acyl chlorides favor mono-acylation of imidazolidine-2-thione, while bulky substituents hinder di-acylation .
  • Drug-Likeness : Acylated derivatives exhibit favorable logP (2–4) and polar surface area (<140 Ų), aligning with Lipinski’s rules for oral bioavailability .

Stability and Degradation

  • Hydroxyethyl Analogs : Degrade into 1-(2-hydroxyethyl)imidazolidine-2-thione during exhaust gas cleaning, suggesting environmental relevance .
  • Methoxyethyl Group : The ether linkage may confer greater hydrolytic stability compared to hydroxyethyl derivatives .

Properties

CAS No.

184372-99-4

Molecular Formula

C6H12N2OS

Molecular Weight

160.24 g/mol

IUPAC Name

1-(2-methoxyethyl)imidazolidine-2-thione

InChI

InChI=1S/C6H12N2OS/c1-9-5-4-8-3-2-7-6(8)10/h2-5H2,1H3,(H,7,10)

InChI Key

VNKWRNAWGHECCF-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCNC1=S

Origin of Product

United States

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